molecular formula C21H22N4O5S B2802122 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1251709-41-7

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2802122
CAS No.: 1251709-41-7
M. Wt: 442.49
InChI Key: VWJMJFJPYJADPQ-UHFFFAOYSA-N
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Description

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a methoxyphenyl group, and a sulfamoylphenethyl side chain, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyridazinone core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced via methylation of phenolic intermediates.

    Attachment of the sulfamoylphenethyl side chain: This step involves the reaction of the pyridazinone intermediate with a sulfamoylphenethyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The sulfamoylphenethyl side chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxyl or carbonyl derivatives, while reduction of the pyridazinone core can produce dihydropyridazinone compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(2-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

    2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-aminophenethyl)acetamide: This compound has an amino group instead of a sulfamoyl group, which may influence its pharmacological properties.

Uniqueness

The unique combination of the methoxyphenyl group, pyridazinone core, and sulfamoylphenethyl side chain in 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, identified by its CAS number 1257549-51-1, is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N6O5SC_{23}H_{20}N_{6}O_{5}S, with a molecular weight of approximately 492.5 g/mol. Its structure features a pyridazine ring, a methoxyphenyl group, and a sulfamoylphenethyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H20N6O5S
Molecular Weight492.5 g/mol
CAS Number1257549-51-1

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has shown that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound may exert similar effects through modulation of signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in Cancer Research highlighted a series of pyridazine derivatives that demonstrated cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in the cell cycle regulation .

Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and neurotoxic agents.

Research Findings:
In vitro studies demonstrated that related compounds could significantly reduce cell death in PC12 cells subjected to sodium nitroprusside-induced toxicity. This suggests that the compound may possess neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases .

Anti-inflammatory Activity

Given the presence of the sulfamoyl group, the compound may also exhibit anti-inflammatory properties. Sulfonamides are known for their ability to inhibit carbonic anhydrase, an enzyme implicated in inflammatory processes.

Mechanism of Action:
The anti-inflammatory action may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. This aligns with findings from studies on related compounds that demonstrated reduced inflammation in animal models.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes such as carbonic anhydrase, leading to decreased production of pro-inflammatory mediators.
  • Apoptosis Induction: It may trigger apoptotic pathways in cancer cells by activating caspases and other apoptotic factors.
  • Neurotransmitter Modulation: The methoxyphenyl group could interact with neurotransmitter systems, potentially affecting serotonin receptors and contributing to neuroprotection.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-30-19-5-3-2-4-17(19)18-10-11-21(27)25(24-18)14-20(26)23-13-12-15-6-8-16(9-7-15)31(22,28)29/h2-11H,12-14H2,1H3,(H,23,26)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMJFJPYJADPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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